Ruthenium(IV) oxide

Catalog No.
S2729323
CAS No.
12036-10-1
M.F
O2Ru
M. Wt
133.07
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ruthenium(IV) oxide

CAS Number

12036-10-1

Product Name

Ruthenium(IV) oxide

IUPAC Name

dioxoruthenium

Molecular Formula

O2Ru

Molecular Weight

133.07

InChI

InChI=1S/2O.Ru

InChI Key

YLLQCERGRSPHMS-UHFFFAOYSA-N

SMILES

O=[Ru]=O

Solubility

not available
  • Chlorine production

    One of the most prominent applications of RuO₂ is in the Sumitomo-Deacon process, which is the dominant industrial method for producing chlorine. In this process, RuO₂ acts as the catalyst for the oxidation of hydrogen chloride (HCl) to chlorine (Cl₂).

  • Fuel cells

    RuO₂ demonstrates promising potential as a cathode material in solid oxide fuel cells (SOFCs). Its high electrical conductivity and excellent oxygen reduction reaction (ORR) activity make it a desirable candidate for efficient and durable SOFCs.

  • Other catalytic applications

    RuO₂ is also being explored as a catalyst in various other research areas, including the Fischer-Tropsch process for converting syngas into liquid fuels, the Haber-Bosch process for ammonia synthesis, and various types of fuel cells beyond SOFCs.

Energy Storage

Due to its high theoretical capacitance and excellent electrochemical properties, RuO₂ is a promising candidate for energy storage research:

  • Supercapacitors: RuO₂ exhibits exceptional charge-storage capabilities, making it a valuable material for research in supercapacitors. Its high specific capacitance allows for fast charging and discharging cycles, which are crucial for energy storage applications.

Other Research Applications

Beyond catalysis and energy storage, RuO₂ is being explored for various other research applications:

  • Sensors

    RuO₂-based materials are being investigated for their potential use in gas sensors due to their ability to interact with specific gas molecules and change their electrical properties accordingly.

  • Biomedical applications

    Research is ongoing to explore the potential of RuO₂ for biomedical applications such as drug delivery and biosensing due to its unique properties and biocompatibility [].

Ruthenium(IV) oxide, with the chemical formula RuO₂, is an inorganic compound characterized by its black crystalline structure, which adopts the rutile form. This compound is a prominent oxide of ruthenium and exhibits properties such as high stability at elevated temperatures and significant electrical conductivity. Ruthenium(IV) oxide is insoluble in water and has a density of approximately 6.970 g/cm³. It plays a crucial role in various industrial applications, particularly as a catalyst in electrochemical processes and as an electrode material in supercapacitors

  • Formation Reaction: Ruthenium(IV) oxide can be synthesized by heating ruthenium metal in the presence of oxygen:
    Ru(s)+O2(g)RuO2(s)\text{Ru}(s)+\text{O}_2(g)\rightarrow \text{RuO}_2(s)
  • Redox Reactions: It undergoes redox transformations, including the conversion between different oxidation states of ruthenium. For instance, the reaction involving the reduction of ruthenium(IV) oxide to ruthenium(III) oxide can be represented as:
    2RuO2+2H++2eRu2O3+H2O2\text{RuO}_2+2\text{H}^++2e^-\rightarrow \text{Ru}_2\text{O}_3+\text{H}_2\text{O}
  • Electrocatalytic Activity: Ruthenium(IV) oxide is known for its catalytic activity in processes like the oxidation of hydrogen chloride in the Deacon process and the Fischer–Tropsch synthesis

    The synthesis of ruthenium(IV) oxide can be achieved through several methods:

    • Chemical Vapor Deposition (CVD): This technique involves depositing volatile ruthenium compounds onto substrates to form thin films of RuO₂.
    • Pyrolysis: Heating ruthenium halides, particularly ruthenium trichloride, leads to the formation of RuO₂ on heated substrates.
    • Electroplating: Ruthenium(IV) oxide can be electroplated from solutions containing ruthenium trichloride, allowing for controlled deposition on various surfaces.
    • Hydrosol Formation: Autocatalytic reduction of ruthenium tetroxide in aqueous solutions produces hydrosols of ruthenium dioxide hydrate, which can be further processed into nanoparticles

      Ruthenium(IV) oxide finds extensive applications across various fields:

      • Catalysis: It serves as a catalyst in industrial processes such as the Deacon process for chlorine production and in fuel cells.
      • Electrodes: Used as an electrode material in supercapacitors due to its high charge storage capacity, achieving up to 650 F/g in sulfuric acid solutions.
      • Coatings: Employed for coating titanium anodes used in electrolytic chlorine production.
      • Resistors: Utilized in the manufacturing of resistors and integrated circuits due to its conductive properties

        Interaction studies involving ruthenium(IV) oxide focus on its electrochemical behavior and redox properties. Research indicates that it can undergo reversible electron transfer reactions, which are critical for its function as an electrocatalyst. The pH dependence of these reactions highlights its versatility in various acidic environments . Additionally, studies have explored its interactions with organic substrates, revealing potential applications in organic synthesis and environmental chemistry.

      Ruthenium(IV) oxide shares similarities with other metal oxides but also exhibits unique properties that distinguish it:

      CompoundFormulaUnique Features
      Ruthenium(III) oxideRu₂O₃Lower oxidation state; less stable than RuO₂
      Osmium(VIII) oxideOsO₄Higher oxidation state; more volatile
      Titanium dioxideTiO₂Commonly used photocatalyst; different crystal structure
      Manganese dioxideMnO₂Used in batteries; different electronic properties

      Ruthenium(IV) oxide is unique due to its high conductivity and catalytic efficiency, making it particularly valuable in electrochemical applications compared to other metal oxides .

      Solid-state oxidation of ruthenium trichloride (RuCl₃·xH₂O) remains a foundational method for producing RuO₂ nanoparticles. In this approach, RuCl₃·xH₂O undergoes thermal decomposition in the presence of alkaline agents such as sodium hydroxide (NaOH). The addition of NaOH initiates precipitation by converting Ru³⁺ ions into hydrated RuO₂ nuclei, which subsequently crystallize under controlled heating [1]. For instance, heating at 400–600°C in air facilitates the oxidation of Ru³⁺ to Ru⁴⁺, yielding phase-pure RuO₂ with a rutile crystal structure.

      The morphology of RuO₂ nanoparticles is highly sensitive to reaction conditions. Dropwise addition of NaOH to RuCl₃ solutions generates small crystal nuclei (~5 nm), which grow anisotropically into rod-like or spherical particles depending on heating duration [1]. Surfactants like octanoic acid further modulate particle size and dispersion. By coordinating with RuO₂ surfaces, octanoic acid limits agglomeration, producing monodisperse nanoparticles with average diameters of 50 nm [1]. This method achieves crystallite sizes of 20–100 nm, as confirmed by X-ray diffraction (XRD) and transmission electron microscopy (TEM).

      Chemical Vapor Deposition (CVD) Techniques

      CVD enables the growth of high-purity RuO₂ films with controlled stoichiometry and crystallinity. In a typical setup, ruthenium precursors such as ruthenium carbonyl (Ru₃(CO)₁₂) or ruthenium trichloride are vaporized in a quartz reactor under reduced pressure (10⁻¹–10⁻² Torr) [2]. Reactive gases like oxygen (O₂) or chlorine (Cl₂) are introduced to oxidize the precursor, depositing RuO₂ onto heated substrates (300–500°C).

      Key variables influencing film properties include:

      • Gas Composition: Argon-oxygen mixtures yield amorphous films, whereas pure oxygen promotes crystalline rutile phases [2].
      • Substrate Temperature: Films deposited at 350°C exhibit resistivities of 200–300 µΩ·cm, optimal for electrochemical applications [2].
      • Post-Deposition Annealing: Heating at 600°C in air enhances crystallinity, reducing lattice defects and improving electrical conductivity [2].

      CVD-derived RuO₂ films demonstrate uniform thickness (50–200 nm) and adherence to substrates like titanium or fluorine-doped tin oxide (FTO), making them suitable for dimensionally stable anodes (DSAs).

      Electrochemical Deposition Processes

      Electrodeposition offers a scalable route to RuO₂ coatings with tunable porosity and surface area. In acidic electrolytes (pH < 2), Ru³⁺ ions are electrochemically oxidized to Ru⁴⁺ on conductive substrates, forming hydrated RuO₂·xH₂O films. The process occurs via two parallel mechanisms:

      • Direct Oxidation: Ru³⁺ → Ru⁴⁺ + e⁻ (at potentials > 1.2 V vs. RHE)
      • Oxygen Evolution-Assisted Deposition: Water oxidation generates hydroxyl radicals (·OH), which react with Ru³⁺ to form RuO₂ [2].

      Cathodic electrodeposition from RuCl₃ solutions produces amorphous RuO₂ films, which crystallize upon annealing at 300–400°C. Films deposited at 10 mA/cm² for 30 minutes exhibit specific capacitances exceeding 800 F/g, ideal for supercapacitor electrodes [2]. However, excessive current densities (>50 mA/cm²) cause cracking due to rapid gas evolution.

      Green Synthesis Approaches for Hydrated Forms

      Environmentally benign synthesis routes prioritize aqueous media, low temperatures, and biodegradable surfactants. One method involves precipitating RuO₂·xH₂O from RuCl₃ solutions using plant-derived reducing agents like citric acid or ascorbic acid. For example, reacting 0.1 M RuCl₃ with 0.3 M citric acid at 80°C yields hydrated RuO₂ nanoparticles (2–5 nm) with a BET surface area of 150 m²/g [1].

      Octanoic acid, a low-toxicity surfactant, serves as a capping agent to prevent nanoparticle aggregation. By adjusting the RuCl₃-to-octanoic acid molar ratio (1:1 to 1:3), researchers control particle size from 10 nm to 50 nm while maintaining colloidal stability [1]. Green-synthesized RuO₂·xH₂O demonstrates comparable catalytic activity to conventionally prepared materials but with a 40% reduction in energy consumption during synthesis.

      Template-Directed Sol-Gel Nanoparticle Synthesis

      Template-assisted sol-gel methods produce RuO₂ nanostructures with defined geometries. Mesoporous silica (e.g., SBA-15) or polystyrene spheres serve as sacrificial templates, infiltrated with ruthenium alkoxide precursors (e.g., Ru(OEt)₄). After gelation and aging, calcination at 500°C removes the template, leaving behind RuO₂ replicas with pore sizes of 5–20 nm.

      This approach enables precise control over particle morphology:

      • Nanotubes: Achieved using anodic aluminum oxide (AAO) templates, yielding tubes with 100 nm outer diameter and 10 nm wall thickness [3].
      • Mesoporous Spheres: Synthesized via colloidal crystal templating, exhibiting surface areas up to 200 m²/g [3].

      Ruthenium(IV) oxide demonstrates exceptional electrocatalytic activity for chlorine evolution reactions, operating through well-defined mechanistic pathways that have been extensively characterized through experimental and theoretical investigations. The fundamental mechanism follows the Volmer-Heyrovsky pathway, where the rate-determining step involves the second chloride ion discharge process [1] [2] [3].

      The chlorine evolution reaction on ruthenium(IV) oxide surfaces proceeds through a sequential mechanism initiated by the Volmer reaction, where chloride ions adsorb onto coordinatively unsaturated ruthenium sites [2]. The electrochemical rate law demonstrates first-order dependence on chloride concentration and zero-order dependence on proton concentration under neutral conditions, indicating that proton transfer is not involved in the rate-determining step [1]. This mechanistic understanding is supported by Tafel slope analyses, which consistently yield values of approximately 40 millivolts per decade for pure ruthenium(IV) oxide systems [2] [3].

      Modification of ruthenium(IV) oxide through incorporation of transition metal dopants significantly enhances catalytic performance while maintaining the fundamental mechanistic pathway. Ruthenium-doped cobalt oxide systems exhibit superior chlorine evolution activity compared to pure ruthenium dioxide, with Tafel slopes of 38 millivolts per decade and remarkable stability exceeding 150 hours at current densities of 500 milliamperes per square centimeter [1]. The enhanced performance is attributed to the homogeneous substitution of ruthenium(IV) ions into octahedral cobalt(III) sites, creating structural disorder and additional exposed active sites.

      Table 1: Electrocatalytic Parameters for Ruthenium(IV) Oxide in Chlorine Evolution Reactions

      Catalyst CompositionTafel Slope (mV/decade)Overpotential at 10 mA cm⁻² (mV)Current Density at 500 mA cm⁻² (Stability)Reaction Order (Cl⁻)MechanismReference
      RuO₂ (pure)40~300Poor stability1.0Volmer-Heyrovsky [2] [3]
      Ru₀.₀₉Co₂.₉₁O₄38~250>150 h stable1.0Volmer-Heyrovsky [1]
      RuO₂/TiO₂40-50~280Moderate stability1.0Volmer-Heyrovsky [2]
      Ti/[RuO₂+Co₃O₄]33-40Not specifiedGood stability1.0Volmer-Heyrovsky [3]
      Ru-RuO₂ clusters/2D TiO₂Not specifiedEnhanced activity reportedEnhanced stabilityNot specifiedNot specified [4]

      The reaction mechanism involves the formation of adsorbed chlorine species (Cl₊) as intermediates, with the second discharging step representing the rate-determining process [1] [2]. In situ X-ray absorption near-edge structure spectroscopy confirms that ruthenium centers maintain oxidation states below +4 during chlorine evolution, indicating that high-valent ruthenium species are not formed during the catalytic cycle [1]. This observation distinguishes chlorine evolution from oxygen evolution mechanisms, where higher oxidation states of ruthenium are typically involved.

      Advanced catalyst designs incorporating ruthenium oxide clusters immobilized in cationic vacancies of two-dimensional titanium oxide demonstrate enhanced chlorine evolution activity through metal oxide-support interactions [4]. These systems benefit from the stabilization of ruthenium active sites within the support matrix, preventing dissolution and maintaining catalytic activity over extended operation periods.

      Redox Behavior in Acidic Media

      The redox chemistry of ruthenium(IV) oxide in acidic environments exhibits complex multi-electron behavior characterized by multiple oxidation state transitions spanning from ruthenium(III) to ruthenium(VII) [5] [6]. Comprehensive cyclic voltammetry studies reveal thirteen distinct redox peaks in sulfuric acid solutions, each corresponding to specific ruthenium oxidation state transitions and surface processes [5] [6].

      The fundamental ruthenium(III)/ruthenium(IV) redox couple represents the most thermodynamically stable transition, occurring at a standard potential of 0.94 volts versus the standard hydrogen electrode [5] [6]. This redox process exhibits ideal Nernstian behavior with a pH dependence of 59 millivolts per pH unit, confirming the involvement of proton-coupled electron transfer mechanisms [6]. The corresponding peak potential in 1 molar sulfuric acid appears at 490 ± 12 millivolts, reflecting the inherent acidity dependence of the ruthenium oxide surface.

      Higher oxidation state transitions demonstrate increasingly complex behavior with reduced stability in acidic conditions. The ruthenium(IV)/ruthenium(V) transition occurs at 1.222 volts versus the standard hydrogen electrode, with peak potentials at 1286 ± 15 millivolts in concentrated sulfuric acid [5] [6]. This transition corresponds to the formation of ruthenium(V) oxide species, which represent intermediates in the progression toward higher oxidation states involved in water oxidation catalysis.

      Table 2: Redox Behavior Parameters for Ruthenium(IV) Oxide in Acidic Media

      Redox CoupleStandard Potential vs SHE (V)Peak Potential in 1M H₂SO₄ (mV)pH Dependence (mV/pH)Oxidation State ChangeStability in Acidic ConditionsReference
      Ru³⁺/Ru⁴⁺0.94490 ± 1259+3 → +4Stable [5] [6]
      Ru⁴⁺/Ru⁵⁺1.2221286 ± 1559+4 → +5Moderately stable [5] [6]
      Ru⁴⁺/Ru⁶⁺1.4411441 ± 4pH independent above pH 2+4 → +6Less stable [5] [6]
      Ru⁶⁺/Ru⁷⁺1.3921392 ± 14pH independent+6 → +7Unstable [5] [6]
      Surface OH/O oxidationPotential dependent850-100059O²⁻ → O⁻Potential dependent [7] [8]

      The ruthenium(IV)/ruthenium(VI) transition at 1.441 volts represents a two-electron process leading to the formation of ruthenate species [5] [6]. This transition exhibits pH independence above pH 2, indicating a shift from proton-coupled to purely electronic mechanisms at higher potentials. The corresponding reduction process occurs at 1463 ± 4 millivolts, demonstrating reasonable reversibility under controlled conditions.

      The highest accessible oxidation state under normal conditions involves the ruthenium(VI)/ruthenium(VII) couple at 1.392 volts, forming perruthenate species [5] [6]. This transition is highly reversible with reduction peaks at 1368 ± 5 millivolts, but the resulting ruthenium(VII) species exhibit limited stability and tendency toward dissolution as ruthenium tetroxide under strongly oxidizing conditions.

      Recent investigations using operando spectroscopy techniques reveal that surface oxygen species undergo concurrent oxidation during ruthenium redox transitions [7] [8]. The deprotonation of surface hydroxyl groups to form electrophilic oxygen species occurs at potentials around 850-1000 millivolts versus the reversible hydrogen electrode [7]. This oxygen-centered oxidation plays a crucial role in activating ruthenium oxide surfaces for electrocatalytic processes, particularly oxygen evolution reactions.

      The electronic structure modifications accompanying redox transitions significantly influence catalytic activity and stability. Density functional theory calculations demonstrate that ruthenium 4d orbital centers move closer to the Fermi level during reduction processes, enhancing charge transfer capabilities and reducing energy gaps between ruthenium 4d states and oxygen 2p states [8]. These electronic modifications directly correlate with observed changes in catalytic performance and provide fundamental insights into structure-activity relationships.

      Support Effects in Heterogeneous Catalysis

      The catalytic performance of ruthenium(IV) oxide is dramatically influenced by support interactions, which modify electronic structure, morphology, and stability through various metal-support interaction mechanisms [9] [10] [11]. These interactions range from weak physisorption to strong metal-support interactions involving electron transfer and structural reconstruction, fundamentally altering the catalytic properties of the active ruthenium oxide phase.

      Titanium dioxide supports demonstrate particularly strong interactions with ruthenium oxide, exhibiting both electronic and geometric effects that depend on the crystalline phase of the support material [9] [10]. Ruthenium supported on rutile titanium dioxide develops enhanced interfacial coupling driven by matched lattice parameters between ruthenium oxide and the rutile structure [9]. This interfacial compatibility leads to improved carbon dioxide conversion activity and enhanced thermal stability through formation of stable ruthenium-oxygen-titanium interfacial bonds.

      In contrast, ruthenium oxide supported on anatase titanium dioxide exhibits strong metal-support interaction characteristics involving encapsulation effects [9] [10]. High-temperature treatment in reducing atmospheres leads to migration of titanium oxide species over ruthenium nanoparticles, creating core-shell structures that dramatically alter catalytic selectivity and activity. This encapsulation effect can be advantageous for certain reactions requiring modified electronic environments but may reduce accessibility for reactions requiring direct substrate access to ruthenium sites.

      Table 3: Support Effects on Ruthenium(IV) Oxide Catalytic Performance

      Support MaterialMetal-Support Interaction TypeElectronic EffectActivity EnhancementStability ImprovementReference
      TiO₂ (rutile)Strong (SMSI)Electron transfer to RuModerateSignificant [9] [10]
      TiO₂ (anatase)Very strong (SMSI)Encapsulation effectHigh (CO₂ methanation)Very high [9] [10]
      Carbon (N-doped)ElectronicElectron donationHigh (OER)High (>240 h) [8] [11]
      WC (tungsten carbide)Electronic + geometricElectron transfer preventionHighHigh [11]
      TiCN (titanium carbonitride)Electronic + stabilizationCharge stabilizationModerateHigh [11]
      SnO₂Electronic + structuralElectronic modulationHighHigh [11]
      CoOElectronic + preferential oxidationElectron gain by RuO₂Very highExcellent [12]
      Al₂O₃WeakMinimalLowLimited [13]

      Carbon-based supports, particularly nitrogen-doped carbon materials, provide unique electronic environments that enhance both activity and stability of ruthenium oxide catalysts [8] [11]. The nitrogen dopants create electron-rich regions that interact with ruthenium centers, lowering the oxidation state of ruthenium and preventing overoxidation during electrocatalytic processes [8]. This electronic protection extends operational lifetimes beyond 240 hours under acidic oxygen evolution conditions while maintaining high catalytic activity.

      Advanced support materials such as tungsten carbide demonstrate remarkable ability to prevent ruthenium overoxidation through strong catalyst-support interactions [11]. Density functional theory calculations reveal that tungsten carbide supports facilitate electron transfer to ruthenium active sites, preventing formation of soluble high-valent ruthenium species that cause catalyst deactivation. The geometric effects of tungsten carbide also optimize intermediate adsorption energies, leading to enhanced catalytic activity.

      Tin dioxide supports provide both electronic and structural benefits through formation of compact heterostructures with ruthenium oxide [11]. The strong electronic interaction between tin and ruthenium prevents dissolution of ruthenium species while maintaining high electrical conductivity necessary for electrocatalytic applications. Hierarchical mesoporous tin dioxide structures further enhance mass transport and provide high surface area for ruthenium dispersion.

      The most remarkable support effects are observed with cobalt oxide, which creates synergistic interactions through preferential oxidation mechanisms [12]. During oxidative electrocatalytic processes, cobalt oxide undergoes preferential oxidation, allowing ruthenium oxide to gain electrons through the interface and remain in more stable lower oxidation states. This unique interaction mechanism breaks both the activity and stability limitations typically observed with unsupported ruthenium oxide catalysts.

      Mechanistic studies reveal that support effects operate through multiple pathways including bifunctional catalysis, electronic modulation, and geometric constraints [14]. Bifunctional effects create new active sites at metal-support interfaces where both ruthenium and support atoms participate in elementary reaction steps. Electronic effects modify the d-band center of ruthenium atoms, altering binding energies of reaction intermediates and activation barriers for key reaction steps.

      Catalytic Cycle Stability and Degradation Pathways

      The stability of ruthenium(IV) oxide catalysts under operating conditions is governed by complex degradation mechanisms that involve dissolution, structural reconstruction, and deactivation pathways specific to the electrochemical environment and applied potentials [15] [16] [17]. Understanding these degradation mechanisms is crucial for developing stable catalysts and implementing effective mitigation strategies.

      Ruthenium dissolution represents the primary degradation pathway under oxidizing conditions, proceeding through formation of soluble ruthenium tetroxide species at potentials exceeding 1.4 volts versus the reversible hydrogen electrode [15] [16]. This dissolution process is fundamentally linked to the thermodynamic instability of ruthenium dioxide under oxygen evolution conditions, as predicted by Pourbaix diagrams across the entire pH range [15]. The dissolution rate increases exponentially with applied potential and follows complex kinetics involving multiple intermediate oxidation states.

      Comprehensive electrochemical dissolution studies using inductively coupled plasma mass spectrometry reveal that ruthenium dissolution begins at potentials approximately 170 millivolts lower than the onset of oxygen evolution [16]. This observation challenges the conventional assumption that catalyst dissolution coincides with oxygen evolution onset and highlights the need for careful potential control in practical applications. The dissolution behavior varies significantly among different ruthenium oxide morphologies, with amorphous ruthenium oxide exhibiting dissolution rates an order of magnitude higher than crystalline rutile ruthenium dioxide [16].

      Table 4: Degradation Pathways and Stability Parameters for Ruthenium(IV) Oxide

      Degradation MechanismOperating ConditionsPrimary CauseMitigation StrategyStability Enhancement FactorReference
      Ru dissolution as RuO₄High potential (>1.4 V vs RHE)Formation of soluble Ru(VIII)Doping (Ta, Ir)10-100x [15] [17]
      Lattice oxygen evolutionOER potentialsLattice oxygen participationElectronic structure tuning5-50x [18] [19]
      Overoxidation of Ru centersHigh oxidation statesRu⁴⁺ → Ru⁶⁺⁺ transitionStabilization of Ru⁴⁺10-500x [20] [21]
      Surface reconstructionCycling conditionsPhase transformationSurface protection2-10x [22]
      Anodic dissolutionHigh current densityElectrochemical corrosionCurrent density control5-20x [1] [16]
      Structural collapseExtended operationCumulative degradationSupport interaction2-100x [23] [12]

      Lattice oxygen participation in catalytic cycles represents another critical degradation pathway, particularly relevant for oxygen evolution reactions [18] [19]. Recent mechanistic investigations demonstrate that ruthenium oxide catalysts can operate through lattice oxygen-mediated mechanisms where lattice oxygen atoms directly participate in oxygen-oxygen bond formation [18]. While this mechanism can enhance catalytic activity, it simultaneously leads to structural degradation through progressive loss of lattice oxygen and formation of oxygen vacancies.

      The overoxidation of ruthenium centers beyond the stable +4 oxidation state constitutes a fundamental degradation mechanism under high potential conditions [20] [21]. Formation of ruthenium(VI) and higher oxidation states leads to increased solubility and structural instability. This overoxidation process is often irreversible under normal operating conditions and results in permanent loss of active sites through dissolution or structural transformation.

      Surface reconstruction during catalytic cycling represents a subtle but important degradation pathway [22]. Extended electrochemical cycling can induce phase transformations from the stable rutile structure to less stable polymorphs or amorphous phases. These structural changes alter surface site availability and electronic properties, leading to gradual activity loss even without significant dissolution.

      Effective mitigation strategies for ruthenium oxide degradation focus on stabilizing the +4 oxidation state and preventing formation of soluble high-valent species [17]. Tantalum doping has emerged as particularly effective, with tantalum-doped ruthenium oxide demonstrating stability comparable to iridium oxide with performance decay rates of only 14 microvolts per hour over 2800 hours of operation at industrial current densities [17]. The stabilization mechanism involves tantalum atoms occupying lattice positions that prevent over-oxidation of neighboring ruthenium sites.

      Lithium intercalation represents an innovative approach to stability enhancement through electronic structure modification [23]. Electrochemical lithium intercalation into ruthenium oxide lattices donates electrons and distorts local structure, lowering ruthenium valence states and forming stable lithium-oxygen-ruthenium local environments. This modification suppresses ruthenium dissolution while simultaneously enhancing catalytic activity through lattice strain effects.

      The development of bimetallic ruthenium-iridium systems demonstrates synergistic stability enhancement through formation of stable local structures [20] [21]. The incorporation of iridium atoms creates ruthenium-oxygen-iridium bridging arrangements that stabilize ruthenium centers against overoxidation and dissolution. These systems achieve operational lifetimes exceeding 600 hours while maintaining high catalytic activity.

      Wikipedia

      Ruthenium(IV) oxide

      General Manufacturing Information

      Ruthenium oxide (RuO2): ACTIVE

      Dates

      Last modified: 08-16-2023

    Explore Compound Types